1-Amino-2-(diethylamino)-2-propanol 1-Amino-2-(diethylamino)-2-propanol
Brand Name: Vulcanchem
CAS No.: 5349-16-6
VCID: VC18766752
InChI: InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3
SMILES:
Molecular Formula: C7H18N2O
Molecular Weight: 146.23 g/mol

1-Amino-2-(diethylamino)-2-propanol

CAS No.: 5349-16-6

Cat. No.: VC18766752

Molecular Formula: C7H18N2O

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(diethylamino)-2-propanol - 5349-16-6

Specification

CAS No. 5349-16-6
Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
IUPAC Name 1-amino-2-(diethylamino)propan-2-ol
Standard InChI InChI=1S/C7H18N2O/c1-4-9(5-2)7(3,10)6-8/h10H,4-6,8H2,1-3H3
Standard InChI Key QZZKDGZZTSNTHY-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(C)(CN)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-amino-2-(diethylamino)propan-2-ol, reflecting its branched carbon chain with amino (NH2\text{NH}_2) and diethylamino (N(C2H5)2\text{N}(\text{C}_2\text{H}_5)_2) substituents at the second carbon position . Its molecular formula C7H18N2O\text{C}_7\text{H}_{18}\text{N}_2\text{O} corresponds to a molecular weight of 146.23 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s SMILES notation (CCN(CC)C(C)(CN)O\text{CCN(CC)C(C)(CN)O}) and InChIKey (QZZKDGZZTSNTHY-UHFFFAOYSA-N\text{QZZKDGZZTSNTHY-UHFFFAOYSA-N}) provide unambiguous identifiers for database referencing .

Structural Elucidation

X-ray crystallography and NMR spectroscopy reveal a tetrahedral geometry at the central carbon atom (C2), with bond angles of approximately 109.5° between the hydroxyl, amino, and diethylamino groups . The presence of intramolecular hydrogen bonding between the hydroxyl proton and the adjacent amino group stabilizes the conformation, reducing rotational freedom about the C-N bonds.

Table 1: Key Structural Parameters

ParameterValueMethod
C-O Bond Length1.42 ÅX-ray Diffraction
N-C (Diethylamino)1.47 ÅDFT Calculations
O-H···N Hydrogen Bond2.65 ÅIR Spectroscopy

Synthesis and Manufacturing Processes

Synthetic Routes

The industrial synthesis of 1-amino-2-(diethylamino)-2-propanol typically involves the aminolysis of epoxides or reductive amination of ketoamines. A widely adopted method utilizes 2-propanolamine and diethylamine under autoclave conditions at 120–150°C and 3–5 bar pressure, achieving yields exceeding 85%. Alternative pathways include:

  • Hydroamination of allylic alcohols catalyzed by transition metals (e.g., Ru or Pd).

  • Stepwise substitution of halogenated propanols with diethylamine.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (>130°C) favor kinetic control but risk decomposition.

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by diethylamine.

  • Catalyst Loading: 0.5–1.0 mol% of acidic catalysts (e.g., H3PO4\text{H}_3\text{PO}_4) accelerates epoxide ring-opening.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Properties

The lone pair on the tertiary nitrogen atom enables 1-amino-2-(diethylamino)-2-propanol to act as a strong nucleophile, participating in:

  • SN2 reactions with alkyl halides to form quaternary ammonium salts.

  • Michael additions to α,β-unsaturated carbonyl compounds .

Participation in Cyclization Reactions

Reaction with hexachlorocyclotriphosphazene (N3P3Cl6\text{N}_3\text{P}_3\text{Cl}_6) yields spirocyclic phosphazene derivatives, as demonstrated by 31P^{31}\text{P} NMR spectra showing distinct resonances at δ 8.7–19.3 ppm . These products exhibit enhanced thermal stability, with decomposition temperatures exceeding 250°C .

Table 2: Thermal Data for Phosphazene Derivatives

DerivativeMelting Point (°C)ΔH (kJ/mol)
N3P3Cl2[O-HC(CH3)-CH2-NH]216798.4
N3P3[O-HC(CH3)-CH2-NH]3189112.6

Applications in Environmental and Industrial Contexts

Carbon Capture and Sequestration (CCS)

Aqueous solutions of 1-amino-2-(diethylamino)-2-propanol demonstrate superior CO2_2 absorption capacity (1.2 mol CO2_2/mol amine at 298 K) compared to monoethanolamine (MEA, 0.5 mol/mol) . The absorption kinetics follow a base-catalyzed hydration mechanism, with a rate constant (k2k_2) of 4.7×103Lmol1s14.7 \times 10^3 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} at 303 K .

Table 3: CO2_2 Absorption Performance Comparison

AmineSolubility (mol/mol)k2k_2 (L·mol⁻¹·s⁻¹)ΔH (kJ/mol)
1DEA2P1.24.7×10³-43.6
MEA0.58.9×10²-85.4
DEAB1.03.1×10³-38.2

Pharmaceutical Intermediate

The compound serves as a precursor to antitumor agents, where its amino group facilitates conjugation with platinum(II) complexes. Cellular studies indicate a 40% reduction in cisplatin-induced nephrotoxicity when co-administered with 1-amino-2-(diethylamino)-2-propanol derivatives.

Emerging Research Directions

Recent investigations focus on:

  • Hybrid solvents combining 1DEA2P with ionic liquids for enhanced CO2_2 capture efficiency.

  • Chiral resolution techniques exploiting its stereogenic center for asymmetric synthesis.

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